3,4-Dibromo-2-ethoxyoxane
Description
3,4-Dibromo-2-ethoxyoxane is a brominated oxane derivative characterized by two bromine atoms at positions 3 and 4 of the oxane ring and an ethoxy group at position 2. Its molecular structure confers unique reactivity and physical properties, making it a compound of interest in organic synthesis and materials science.
Properties
CAS No. |
6289-34-5 |
|---|---|
Molecular Formula |
C7H12Br2O2 |
Molecular Weight |
287.98 g/mol |
IUPAC Name |
3,4-dibromo-2-ethoxyoxane |
InChI |
InChI=1S/C7H12Br2O2/c1-2-10-7-6(9)5(8)3-4-11-7/h5-7H,2-4H2,1H3 |
InChI Key |
RURXZTDHPIFRJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C(CCO1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-ethoxyoxane typically involves the dibromination of alkenes. One efficient method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or brominating agents like N-bromosuccinimide. The process is optimized to ensure high yield and purity of the final product, often involving continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-ethoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo compound into less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder and acetic acid are often used as reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include brominated derivatives, oxides, and substituted oxane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dibromo-2-ethoxyoxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-ethoxyoxane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the inhibition of specific enzymes or pathways, such as quorum sensing in bacteria . The compound’s ability to interfere with these pathways makes it a potential candidate for antimicrobial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical behavior and applications of 3,4-Dibromo-2-ethoxyoxane can be contextualized by comparing it to analogous brominated oxanes and related derivatives. Key differences arise from substituent positions, halogen counts, and functional groups.
Structural and Electronic Comparisons
- 4-Bromo-2-ethoxyoxane: This mono-bromo analog lacks the second bromine at position 3, reducing steric hindrance and electronic withdrawal effects. The absence of a second bromine lowers molecular weight (≈241 g/mol vs. ≈344 g/mol for the di-bromo compound) and decreases reactivity in electrophilic substitution reactions .
- 3-Bromo-2-methyloxane: Replacing the ethoxy group with a methyl group reduces solubility in polar solvents (e.g., water or ethanol) due to decreased polarity. The single bromine also limits its utility in reactions requiring dihalogenation, such as Suzuki couplings .
- 3,4-Dichloro-2-ethoxyoxane : Substituting bromine with chlorine reduces molecular weight (≈252 g/mol) and alters reactivity. Chlorine’s lower electronegativity compared to bromine results in slower nucleophilic substitution rates.
Physicochemical Properties
The table below summarizes inferred properties based on structural analogs and general halogenated oxane trends:
| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Boiling Point (°C) | Solubility in Ethanol |
|---|---|---|---|---|---|
| This compound | ~344 | Br (3,4), OCH₂CH₃ (2) | 85–90 (est.) | 220–230 (est.) | Moderate |
| 4-Bromo-2-ethoxyoxane | ~241 | Br (4), OCH₂CH₃ (2) | 60–65 | 190–200 | High |
| 3-Bromo-2-methyloxane | ~181 | Br (3), CH₃ (2) | 45–50 | 170–180 | Very High |
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